Cas no 7675-33-4 (4-methyl-1,5-naphthyridine)

4-methyl-1,5-naphthyridine 化学的及び物理的性質
名前と識別子
-
- 4-methyl-1,5-naphthyridine
- 1,5-Naphthyridine,4-methyl
- 4-Methyl[1,5]naphthyridine
- 4-Methyl-1,5-naphthyridin
- DTXSID40343322
- SCHEMBL1773094
- FT-0706379
- Z1255451101
- 4-Methyl[1,5]naphthyridine #
- 7675-33-4
- EN300-7539045
- 1,5-Naphthyridine, 4-methyl-
-
- インチ: InChI=1S/C9H8N2/c1-7-4-6-10-8-3-2-5-11-9(7)8/h2-6H,1H3
- InChIKey: GGOGANXZRQOYHV-UHFFFAOYSA-N
- ほほえんだ: CC1=C2C(=NC=C1)C=CC=N2
計算された属性
- せいみつぶんしりょう: 144.06900
- どういたいしつりょう: 144.068748264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 25.8Ų
じっけんとくせい
- PSA: 25.78000
- LogP: 1.93820
4-methyl-1,5-naphthyridine セキュリティ情報
4-methyl-1,5-naphthyridine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-methyl-1,5-naphthyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM232260-1g |
4-Methyl-1,5-naphthyridine |
7675-33-4 | 97% | 1g |
$*** | 2023-05-29 | |
Chemenu | CM232260-1g |
4-Methyl-1,5-naphthyridine |
7675-33-4 | 97% | 1g |
$795 | 2021-08-04 | |
Enamine | EN300-7539045-0.5g |
4-methyl-1,5-naphthyridine |
7675-33-4 | 95% | 0.5g |
$579.0 | 2024-05-23 | |
Enamine | EN300-7539045-2.5g |
4-methyl-1,5-naphthyridine |
7675-33-4 | 95% | 2.5g |
$1454.0 | 2024-05-23 | |
Enamine | EN300-7539045-0.05g |
4-methyl-1,5-naphthyridine |
7675-33-4 | 95% | 0.05g |
$174.0 | 2024-05-23 | |
Enamine | EN300-7539045-10.0g |
4-methyl-1,5-naphthyridine |
7675-33-4 | 95% | 10.0g |
$3191.0 | 2024-05-23 | |
1PlusChem | 1P00G65P-500mg |
4-Methyl-1,5-naphthyridine |
7675-33-4 | 95% | 500mg |
$778.00 | 2024-04-21 | |
Aaron | AR00G6E1-50mg |
4-methyl-1,5-naphthyridine |
7675-33-4 | 95% | 50mg |
$265.00 | 2025-02-14 | |
1PlusChem | 1P00G65P-2.5g |
4-Methyl-1,5-naphthyridine |
7675-33-4 | 95% | 2.5g |
$1859.00 | 2024-04-21 | |
Aaron | AR00G6E1-1g |
4-methyl-1,5-naphthyridine |
7675-33-4 | 95% | 1g |
$1047.00 | 2025-02-14 |
4-methyl-1,5-naphthyridine 関連文献
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
4-methyl-1,5-naphthyridineに関する追加情報
Chemical Profile of 4-methyl-1,5-naphthyridine (CAS No. 7675-33-4)
4-methyl-1,5-naphthyridine, identified by its Chemical Abstracts Service (CAS) number 7675-33-4, is a heterocyclic organic compound belonging to the naphthyridine class. This compound features a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring, with a methyl substituent at the 4-position of the pyridine ring. Its unique structural framework and electronic properties make it a valuable intermediate in pharmaceutical synthesis, agrochemical development, and material science research.
The molecular formula of 4-methyl-1,5-naphthyridine is C₈H₆N₂, reflecting its composition of eight carbon atoms, six hydrogen atoms, and two nitrogen atoms. The presence of nitrogen atoms in both rings imparts significant electron-rich characteristics to the molecule, making it susceptible to various chemical modifications and functional group interconversions. These attributes have positioned 4-methyl-1,5-naphthyridine as a versatile building block in synthetic chemistry.
In recent years, 4-methyl-1,5-naphthyridine has garnered attention in the field of medicinal chemistry due to its potential as a pharmacophore in drug discovery. Researchers have explored its derivatives as scaffolds for developing novel therapeutic agents targeting various biological pathways. For instance, studies have demonstrated the utility of 4-methyl-1,5-naphthyridine derivatives in inhibiting enzymes involved in inflammatory responses and cancer progression.
One notable area of research involves the application of 4-methyl-1,5-naphthyridine in the synthesis of small-molecule inhibitors for kinases and other enzyme targets. The compound's rigid bicyclic structure provides a stable platform for designing molecules that can selectively interact with biological targets. Recent publications highlight the development of 4-methyl-1,5-naphthyridine-based inhibitors with enhanced binding affinity and reduced toxicity compared to existing drugs.
Furthermore, 4-methyl-1,5-naphthyridine has been investigated for its role in materials science applications. Its ability to form coordination complexes with transition metals makes it useful in catalysis and luminescent materials. For example, complexes formed with ruthenium or iridium have shown promise in organic light-emitting diodes (OLEDs) due to their efficient electron transfer properties.
The synthesis of 4-methyl-1,5-naphthyridine typically involves multi-step organic reactions starting from readily available precursors such as pyridine and urea derivatives. Advances in synthetic methodologies have improved the efficiency and scalability of its production, making it more accessible for industrial applications. Catalytic processes have been particularly effective in achieving high yields while minimizing byproduct formation.
In conclusion, 4-methyl-1,5-naphthyridine (CAS No. 7675-33-4) represents a significant compound with diverse applications across pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers seeking innovative solutions in drug development and advanced materials. As scientific understanding progresses, 4-methyl-1,5-naphthyridine is expected to continue playing a pivotal role in cutting-edge research endeavors.
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